ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridazine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce partially or fully reduced derivatives.
Scientific Research Applications
Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other piperidine and pyridazine derivatives, such as:
- Piperidine-3-carboxylate derivatives
- Pyridazine-3-yl piperidine derivatives
Uniqueness
Ethyl 4-(1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-amido)piperidine-1-carboxylate is unique due to the presence of both the piperidine and pyridazine rings, along with the sulfanyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3S/c1-3-33-25(32)29-15-12-20(13-16-29)26-24(31)19-5-4-14-30(17-19)22-10-11-23(28-27-22)34-21-8-6-18(2)7-9-21/h6-11,19-20H,3-5,12-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYTUHQOFANFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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